2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline involves several steps. One common synthetic route includes the reaction of 2-methoxyaniline with 3-methylmorpholine-4-carbonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through reactions such as nucleophilic aromatic substitution and amidation. Its structure allows for the introduction of diverse functional groups, enhancing its utility in synthetic chemistry.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from similar structures have demonstrated significant activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Potential : Investigations into the anticancer properties of related compounds suggest that they may affect cancer cell proliferation and apoptosis. The mechanism may involve modulation of specific signaling pathways or direct interaction with cancer cell receptors.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various diseases:

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory pathways, providing a basis for its use in developing anti-inflammatory drugs.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Synthesis | Intermediate in organic compounds | Used in nucleophilic aromatic substitution reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant inhibition against various microbial strains |

| Medicinal Chemistry | Potential therapeutic agent | Neuroprotective and anti-inflammatory effects studied |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against Candida albicans and Staphylococcus aureus. The results indicated that certain modifications to the compound's structure enhanced its antimicrobial potency, suggesting a structure-activity relationship that could guide future drug development.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective effects involved administering the compound to models of oxidative stress-induced neuronal damage. Results demonstrated a reduction in cell death and inflammation markers, indicating potential for further development as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline can be compared with other similar compounds, such as:

2-Methoxy-6-(4-morpholinyl)aniline: This compound has a similar structure but lacks the methyl group on the morpholine ring.

2-Methoxy-6-(3-methylpiperidine-4-carbonyl)aniline: This compound has a piperidine ring instead of a morpholine ring.

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)phenol: This compound has a phenol group instead of an aniline group.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .

Actividad Biológica

2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline, with the molecular formula C13H18N2O3 and CAS number 1493505-37-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to elucidate its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

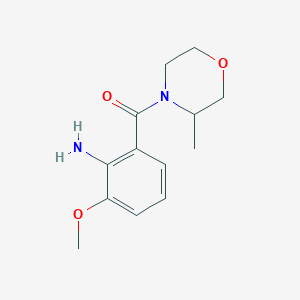

The compound features a methoxy group and a morpholine moiety, which contribute to its biological activity. The structure is represented as follows:

This molecular configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that this compound may function as an inhibitor for various enzymes involved in metabolic pathways. Its interaction with specific receptors also suggests a role in modulating physiological responses.

Anticancer Activity

A study highlighted the compound's effectiveness against certain cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Research has shown that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases. The compound’s ability to scavenge free radicals was quantified using DPPH assays, showing a notable decrease in oxidative markers .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Anticancer Study : In vitro studies evaluated the cytotoxicity of this compound against breast cancer cell lines. Results showed a dose-dependent response with IC50 values significantly lower than those of control compounds, indicating potent anticancer activity .

- Neuroprotective Study : A study on neuronal cell cultures demonstrated that treatment with the compound led to reduced levels of reactive oxygen species (ROS). This effect was linked to enhanced cell viability under oxidative stress conditions, suggesting potential applications in treating conditions like Alzheimer's disease .

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Various derivatives have been synthesized and tested for their efficacy against different biological targets, revealing structure-activity relationships that guide future drug development efforts.

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Notes |

|---|---|---|

| Base Compound | Moderate efficacy | Initial findings |

| Variant A (with additional methyl) | High efficacy | Enhanced receptor binding |

| Variant B (fluorinated derivative) | Very high efficacy | Increased metabolic stability |

Propiedades

IUPAC Name |

(2-amino-3-methoxyphenyl)-(3-methylmorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9-8-18-7-6-15(9)13(16)10-4-3-5-11(17-2)12(10)14/h3-5,9H,6-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVWADWXQTDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)C2=C(C(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.